17|A-Carboxy-17-desoxy Dexamethasone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

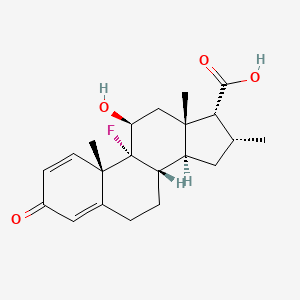

17|A-Carboxy-17-desoxy Dexamethasone, also known as (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid, is a synthetic glucocorticoid. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant medication. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17|A-Carboxy-17-desoxy Dexamethasone involves multiple steps, starting from the parent compound dexamethasone. The key steps include:

Fluorination: Introduction of a fluorine atom at the 9th position.

Hydroxylation: Addition of a hydroxyl group at the 11th position.

Oxidation: Conversion of the 17th position to a carboxylic acid group.

These reactions typically require specific reagents and conditions, such as fluorinating agents, oxidizing agents, and controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of intermediate compounds.

Purification: Use of chromatographic techniques to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

17|A-Carboxy-17-desoxy Dexamethasone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of dexamethasone with modified functional groups, which are used for further research and development.

Aplicaciones Científicas De Investigación

Quality Control and Pharmaceutical Applications

17β-Carboxy-17-desoxy Dexamethasone is primarily utilized as a working standard in the quality control (QC) and quality assurance (QA) processes during the production of Dexamethasone formulations. Its role is crucial in ensuring the consistency and reliability of pharmaceutical products.

Table 1: Role in Pharmaceutical Quality Control

| Application | Description |

|---|---|

| Working Standard | Used to calibrate analytical methods for Dexamethasone. |

| Reference Material | Serves as a secondary reference standard for assays. |

| ANDA Filing | Assists in the filing process for Abbreviated New Drug Applications with the FDA. |

Anti-inflammatory and Immunosuppressive Effects

The compound exhibits notable anti-inflammatory properties, making it relevant in studies concerning inflammation and immune response modulation. Research indicates that it can inhibit nitric oxide synthase induction, thereby controlling T cell survival, growth, and differentiation .

Case Study: Inhibition of Apoptosis

A study demonstrated that the combination of Dexamethasone and tumor necrosis factor-alpha (TNF-α) significantly enhanced the expression of the cellular inhibitor of apoptosis 2 (c-IAP2), which is crucial for preventing apoptosis in various cell types, including lung epithelial cells .

Cancer Research Applications

Research has explored the potential of steroidal bioconjugates, including derivatives like 17β-Carboxy-17-desoxy Dexamethasone, in cancer therapeutics. These compounds have shown promise against human colon and lung cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | Compound Tested | IC50 (μmol/L) |

|---|---|---|

| HCT116 | Steroidal Bioconjugate | 3.2 |

| HT-29 | Steroidal Bioconjugate | 0.93 |

| A549 | Steroidal Bioconjugate | 0.32 |

The results indicate that these compounds can effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .

Veterinary Applications

In veterinary medicine, derivatives of Dexamethasone, including 17β-Carboxy-17-desoxy Dexamethasone, are used to treat inflammatory conditions in animals due to their potent local and topical anti-inflammatory actions. They can be formulated into creams, ointments, or suspensions for effective delivery with minimal systemic side effects .

Research on Steroidal Bioconjugates

A comprehensive review highlighted the therapeutic progression of steroidal bioconjugates, emphasizing their role in enhancing drug delivery systems and improving pharmacological profiles through targeted action against specific diseases .

Mecanismo De Acción

The mechanism of action of 17|A-Carboxy-17-desoxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.

Comparación Con Compuestos Similares

Similar Compounds

Dexamethasone: The parent compound with similar anti-inflammatory properties.

Betamethasone: Another glucocorticoid with a similar structure but different pharmacokinetics.

Prednisolone: A glucocorticoid with a different functional group at the 17th position.

Uniqueness

17|A-Carboxy-17-desoxy Dexamethasone is unique due to the presence of a carboxylic acid group at the 17th position, which alters its pharmacokinetic properties and makes it a valuable compound for research purposes.

Propiedades

Número CAS |

75262-69-0 |

|---|---|

Fórmula molecular |

C21H27FO4 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1 |

Clave InChI |

VNEWQJPVNZRHHG-MIESIBRYSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |

Apariencia |

White Solid |

melting_point |

294-296°C (dec.) |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.